

# Application Notes and Protocols: Ledaborbactam in the Murine Thigh Infection Model

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## Compound of Interest

Compound Name: *Ledaborbactam*

Cat. No.: *B3324388*

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These application notes provide a comprehensive overview of the use of **ledaborbactam** in the neutropenic murine thigh infection model, a critical preclinical model for evaluating the efficacy of new antimicrobial agents. The protocols and data presented are compiled from published studies and are intended to guide the design and interpretation of similar experiments.

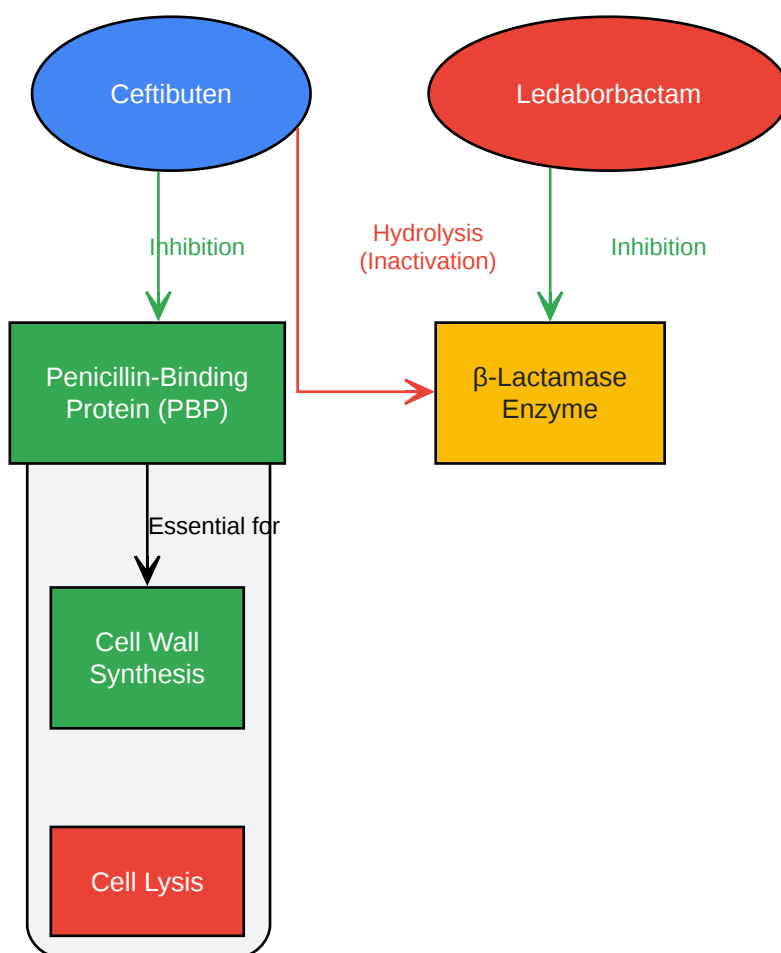
## Introduction

**Ledaborbactam** (formerly VNRX-5236) is a novel, orally bioavailable  $\beta$ -lactamase inhibitor that restores the activity of ceftibuten against a broad spectrum of Ambler Class A, C, and D serine  $\beta$ -lactamase-producing Enterobacterales.[1][2] The combination of ceftibuten and **ledaborbactam** is being developed as an oral treatment option for complicated urinary tract infections (cUTIs) caused by multidrug-resistant (MDR) bacteria.[3] The neutropenic murine thigh infection model is a well-established and highly standardized in vivo system that mimics human soft tissue infections and is extensively used to assess the pharmacokinetics/pharmacodynamics (PK/PD) of antimicrobial agents.[4]

## Mechanism of Action

**Ledaborbactam** is a boronic acid-based  $\beta$ -lactamase inhibitor.[3] Its prodrug, **ledaborbactam** etzadroxil (formerly VNRX-7145), undergoes rapid biotransformation to the active

**ledaborbactam**.<sup>[3][5]</sup> **Ledaborbactam** works by covalently and reversibly binding to the active site serine of  $\beta$ -lactamase enzymes.<sup>[3][5]</sup> This inhibition protects  $\beta$ -lactam antibiotics, such as ceftibuten, from degradation, thereby restoring their antibacterial activity against resistant bacteria. **Ledaborbactam** itself does not possess antibacterial activity.<sup>[3]</sup>



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**Caption: Ledaborbactam's mechanism of action.**

## Efficacy Data in Murine Thigh Infection Model

The following tables summarize the quantitative data from studies evaluating the efficacy of the ceftibuten/**ledaborbactam** combination in the neutropenic murine thigh infection model.

Table 1: Bacterial Strains and Susceptibility

| Bacterial Species     | Number of Isolates | Ceftibuten/Ledaborbactam MIC Range (mg/L) | Notes  |
|-----------------------|--------------------|---|--|
| Klebsiella pneumoniae | 6                  | 0.12 - 2                                  | Ceftibuten-resistant clinical isolates. Ledaborbactam was fixed at 4 mg/L for MIC testing.[1][2] |
| Escherichia coli      | 5                  | 0.12 - 2                                  | Ceftibuten-resistant clinical isolates. Ledaborbactam was fixed at 4 mg/L for MIC testing.[1][2] |
| Enterobacter cloacae  | 1                  | 0.12 - 2                                  | Ceftibuten-resistant clinical isolate. Ledaborbactam was fixed at 4 mg/L for MIC testing.[1][2]  |

Table 2: In Vivo Efficacy and Pharmacodynamic Parameters

| Parameter  | Value                             |
|--|-----------------------------------|
| Initial Bacterial Burden (0 h)                                     | 5.96 ± 0.24 log10 CFU/thigh[1][2] |
| Bacterial Growth in Untreated Control (24 h)                       | 3.12 ± 0.93 log10 CFU/thigh[1][2] |
| Bacterial Growth with Ceftibuten Monotherapy (24 h)                | 2.51 ± 1.09 log10 CFU/thigh[1][2] |
| Median Ledaborbactam fAUC0–24/MIC for Stasis (Individual Isolates) | 3.59[1][2]                        |
| Median Ledaborbactam fAUC0–24/MIC for Stasis (Composite Model)     | 6.92[1][2]                        |
| Exposure-Response Relationship (R2)                                | 0.82 ± 0.15[1][2]                 |

## Experimental Protocols

A detailed protocol for the neutropenic murine thigh infection model as applied to **ledaborbactam** efficacy studies is provided below.

### Animal Model and Neutropenia Induction

- **Animal Strain:** Specific pathogen-free female ICR (CD-1) mice are commonly used.
- **Immunosuppression:** Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A typical regimen is 150 mg/kg administered four days before infection and 100 mg/kg one day before infection.<sup>[1][6]</sup> This transiently depletes neutrophils, making the mice more susceptible to bacterial infection and allowing for the assessment of the antimicrobial agent's direct effect.<sup>[4]</sup>

### Bacterial Inoculum Preparation and Infection

- **Bacterial Culture:** The selected bacterial isolates are subcultured twice on Trypticase soy agar with 5% sheep blood for 18-24 hours.<sup>[1][6]</sup>
- **Inoculum Preparation:** A bacterial suspension of approximately  $1 \times 10^7$  CFU/mL is prepared in a suitable medium (e.g., sterile saline or Mueller-Hinton broth).
- **Infection:** Mice are inoculated via intramuscular injection of 0.1 mL of the bacterial suspension into the thigh. This results in an initial bacterial burden of approximately  $10^5$  to  $10^6$  CFU/thigh.<sup>[1][6]</sup>

### Drug Administration and Dosing

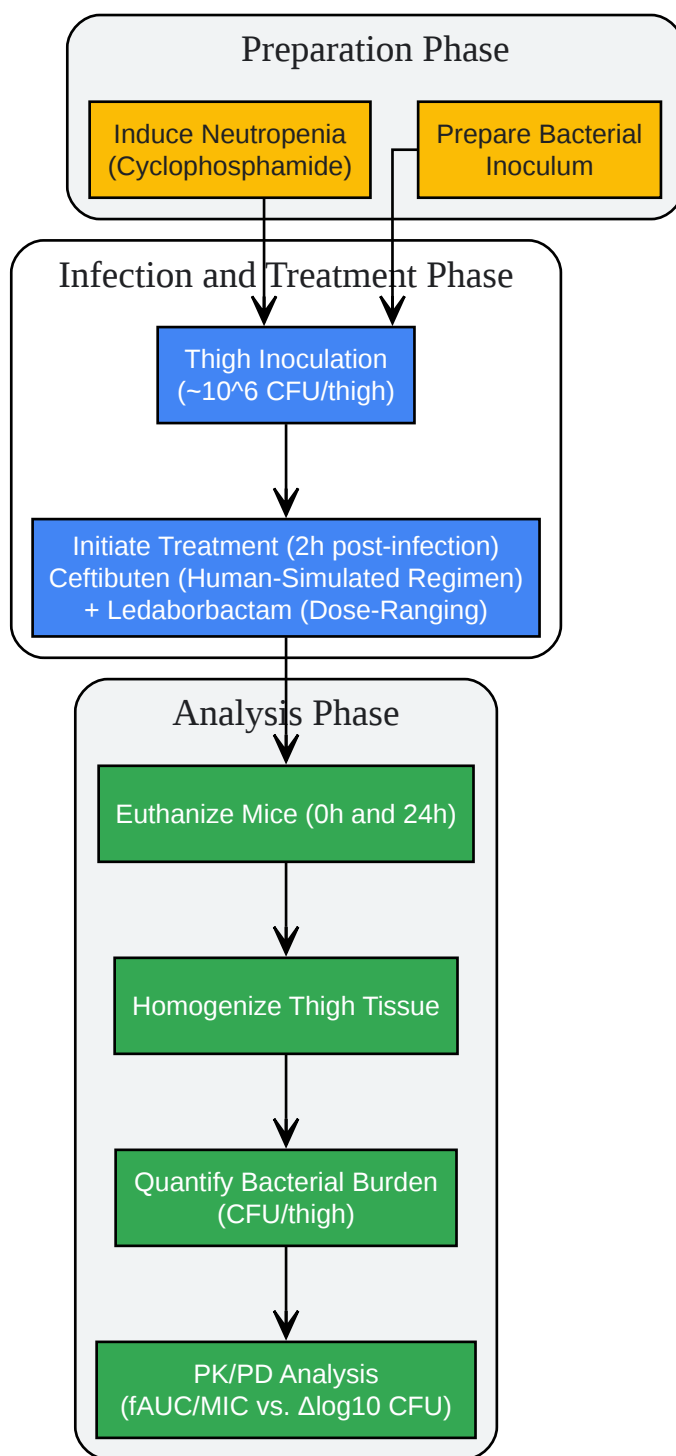
- **Treatment Initiation:** Antimicrobial therapy is typically initiated 2 hours post-infection.
- **Human-Simulated Regimen:** A key aspect of these studies is the simulation of human plasma concentration-time profiles of the drugs in mice. For ceftibuten, a dosing regimen is developed to mimic the exposure of a 600 mg q12h human dose.<sup>[1][2]</sup>
- **Ledaborbactam Dosing:** Escalating doses of **ledaborbactam** are administered in combination with the humanized ceftibuten regimen to determine the exposure required for efficacy.

## Efficacy Assessment

- **Endpoint:** The primary efficacy endpoint is the change in the number of viable bacteria (log<sub>10</sub> CFU/thigh) at 24 hours compared to the 0-hour control group.
- **Tissue Homogenization:** At the designated time points (0 and 24 hours), mice are euthanized, and the infected thigh muscle is aseptically removed and homogenized in sterile saline.
- **Bacterial Quantification:** Serial dilutions of the tissue homogenates are plated on appropriate agar media to determine the number of colony-forming units (CFU).

## Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

- **Pharmacodynamic Index:** The PK/PD index that best correlates with the efficacy of **ledaborbactam** in combination with ceftibuten is the free drug area under the concentration-time curve over 24 hours divided by the minimum inhibitory concentration (fAUC<sub>0–24</sub>/MIC).  
[\[1\]](#)
- **Data Analysis:** The change in log<sub>10</sub> CFU/thigh at 24 hours is plotted against the **ledaborbactam** fAUC<sub>0–24</sub>/MIC. The Hill equation is used to model the exposure-response relationship and determine the fAUC<sub>0–24</sub>/MIC required for bacteriostasis (no change in bacterial burden) and different levels of bacterial killing.[\[1\]](#)[\[2\]](#)



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